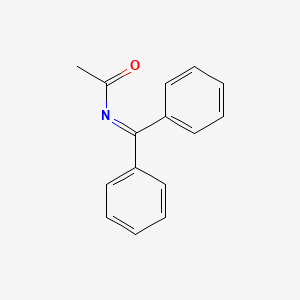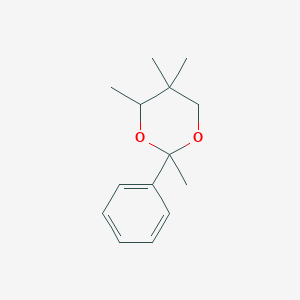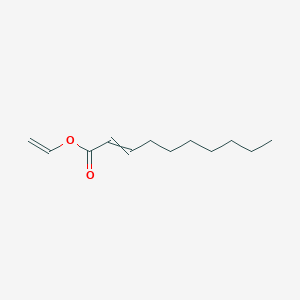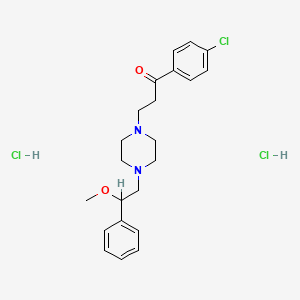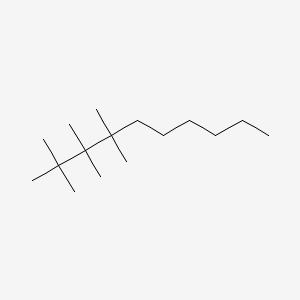
2,2,3,3,4,4-Hexamethyldecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,4,4-Hexamethyldecane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that consists of a decane backbone with six methyl groups attached to the second, third, and fourth carbon atoms. This compound is part of a larger family of branched alkanes, which are known for their unique structural properties and varied applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexamethyldecane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the catalytic hydrogenation of a precursor compound, such as a hexamethylated alkene, in the presence of a metal catalyst like palladium or platinum. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the precursor compounds are subjected to catalytic hydrogenation. The process is optimized to maximize yield and purity, often involving multiple stages of purification, including distillation and crystallization.
化学反应分析
Types of Reactions
2,2,3,3,4,4-Hexamethyldecane, like other alkanes, is relatively inert but can undergo several types of reactions under specific conditions:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Although already fully saturated, any unsaturated precursors can be reduced to form this compound.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of UV light or a radical initiator.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Substitution: Halogenated alkanes
科学研究应用
2,2,3,3,4,4-Hexamethyldecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of branched alkanes and their reactivity.
Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2,2,3,3,4,4-Hexamethyldecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and permeability. Its effects are mediated through non-covalent interactions, such as van der Waals forces, with molecular targets like membrane lipids and proteins.
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethylpentane: Another branched alkane with similar structural features but fewer methyl groups.
2,2,3,3-Tetramethylbutane: A smaller branched alkane with a similar degree of branching.
2,2,3,3,4,4-Hexamethylhexane: A longer-chain analogue with similar branching.
Uniqueness
2,2,3,3,4,4-Hexamethyldecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high degree of branching leads to lower boiling points and different reactivity compared to linear alkanes or less-branched isomers.
属性
CAS 编号 |
27235-48-9 |
|---|---|
分子式 |
C16H34 |
分子量 |
226.44 g/mol |
IUPAC 名称 |
2,2,3,3,4,4-hexamethyldecane |
InChI |
InChI=1S/C16H34/c1-9-10-11-12-13-15(5,6)16(7,8)14(2,3)4/h9-13H2,1-8H3 |
InChI 键 |
SSCYWBFGEPBPAK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)(C)C(C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
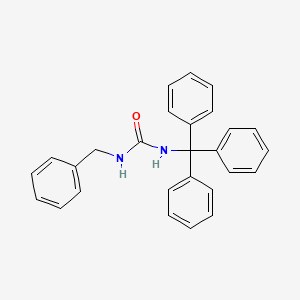

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
